molecular formula C12H15NO2 B8152779 3-Methoxy-N,N-dimethyl-5-vinylbenzamide

3-Methoxy-N,N-dimethyl-5-vinylbenzamide

Cat. No.: B8152779
M. Wt: 205.25 g/mol
InChI Key: GHCBWVUIJPCRGO-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethyl-5-vinylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a methoxy group at the third position, dimethylamino groups at the nitrogen atom, and a vinyl group at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,N-dimethyl-5-vinylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a vinyl group through a Wittig reaction, using a phosphonium ylide.

    Amidation: The resulting 3-methoxy-5-vinylbenzaldehyde is then subjected to amidation with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-dimethyl-5-vinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-N,N-dimethyl-5-formylbenzamide or 3-Methoxy-N,N-dimethyl-5-carboxybenzamide.

    Reduction: 3-Methoxy-N,N-dimethyl-5-ethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N,N-dimethyl-5-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N-dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The methoxy and dimethylamino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The vinyl group may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N,N-dimethylbenzamide: Lacks the vinyl group, resulting in different reactivity and applications.

    3-Methoxy-N,N-diethyl-5-vinylbenzamide: Features ethyl groups instead of methyl groups, affecting its physical and chemical properties.

    3-Methoxy-N-methyl-5-vinylbenzamide: Contains only one methyl group on the nitrogen atom, leading to variations in its biological activity.

Uniqueness

3-Methoxy-N,N-dimethyl-5-vinylbenzamide is unique due to the presence of both the methoxy and vinyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-ethenyl-5-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-5-9-6-10(12(14)13(2)3)8-11(7-9)15-4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCBWVUIJPCRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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